molecular formula C15H11N3O B13872015 N-pyridin-2-ylquinoline-2-carboxamide

N-pyridin-2-ylquinoline-2-carboxamide

Cat. No.: B13872015
M. Wt: 249.27 g/mol
InChI Key: ZPRCRZOROVUWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-pyridin-2-ylquinoline-2-carboxamide is a nitrogen-containing heterocyclic compound built on a quinoline-carboxamide scaffold . This structural class is extensively investigated in medicinal chemistry for its diverse biological activities and capacity for molecular interaction. Quinoline-carboxamide derivatives demonstrate significant potential as anticancer agents . Their mechanism of action is multifaceted; studies on closely related analogs have shown they can act as potent antagonists of the P2X7 receptor (P2X7R), a key protein overexpressed in various cancers, including breast and prostate tumors . By selectively inhibiting this receptor, these compounds can disrupt downstream signaling pathways like PI3K/AKT/GSK3, leading to reduced cancer cell proliferation and the induction of apoptosis . Furthermore, molecular docking and dynamic simulation studies of similar compounds, such as a 6-bromo-N-pyridin-4-yl quinoline carboxamide, reveal promising binding affinity against tumor-associated proteins, suggesting a potential mechanism involving the inhibition of DNA-replicating enzymes . Beyond oncology, the quinoline-2-carboxamide scaffold is a recognized pharmacophore in antiviral research . Certain quinolonecarboxamide compounds have been developed and patented for their specific antiviral activities, highlighting the broader therapeutic applicability of this chemical class . This product is intended for research purposes only, making it a valuable compound for investigators exploring novel small-molecule therapeutics, structure-activity relationships (SAR), and mechanisms of drug action in areas like oncology and virology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pyridin-2-ylquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15(18-14-7-3-4-10-16-14)13-9-8-11-5-1-2-6-12(11)17-13/h1-10H,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRCRZOROVUWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Pyridin 2 Ylquinoline 2 Carboxamide

Established Synthetic Routes for the N-pyridin-2-ylquinoline-2-carboxamide Core Structure

The construction of the this compound scaffold is typically achieved through multi-step reaction sequences that rely on the formation of key intermediates. These routes can be designed in both a convergent and divergent manner, with an increasing emphasis on the incorporation of green chemistry principles.

Multi-step Reaction Sequences and Strategic Intermediates

The most common approach to synthesizing this compound involves a multi-step sequence. A foundational method for creating similar quinoline-2-carboxamides is through the condensation of quinoline-2-carbonyl chloride with a suitable amine. nih.gov This suggests a strategic pathway for the target molecule, which would likely begin with the synthesis of quinoline-2-carboxylic acid.

One established method for preparing the quinoline-2-carboxylic acid intermediate is the Doebner-von Miller reaction, which involves the reaction of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone. rsc.org Alternatively, Friedländer annulation, the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be employed to construct the quinoline (B57606) ring system. ijpsjournal.com

Once quinoline-2-carboxylic acid is obtained, it serves as a crucial intermediate. This acid can then be converted to the more reactive quinoline-2-carbonyl chloride, typically using a chlorinating agent like thionyl chloride or oxalyl chloride. nih.gov The final step in this sequence is the amide bond formation, where quinoline-2-carbonyl chloride is reacted with 2-aminopyridine (B139424) to yield the desired this compound.

A plausible multi-step synthesis is outlined below:

StepReactantsReagents/ConditionsProduct
1Aniline, α,β-unsaturated aldehyde/ketoneAcid catalyst (e.g., H2SO4), oxidizing agentQuinoline-2-carboxylic acid
2Quinoline-2-carboxylic acidThionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)Quinoline-2-carbonyl chloride
3Quinoline-2-carbonyl chloride, 2-aminopyridineBase (e.g., pyridine (B92270) or triethylamine), inert solventThis compound

Convergent and Divergent Synthetic Approaches

The synthesis of this compound and its derivatives can be approached from both convergent and divergent perspectives.

In contrast, a divergent synthesis would start from a common intermediate that can be modified to produce a library of related compounds. For instance, a pre-functionalized quinoline-2-carboxylic acid could be synthesized and then reacted with a variety of substituted aminopyridines to generate a range of this compound derivatives. This strategy is particularly useful for structure-activity relationship studies. While specific examples for this compound are not extensively documented, the synthesis of bipyridine derivatives often employs such strategies, which could be adapted. mdpi.com

Application of Green Chemistry Principles in Synthetic Strategies

There is a growing trend towards the adoption of green chemistry principles in the synthesis of quinoline derivatives to minimize environmental impact. ijpsjournal.comtandfonline.comresearchgate.netresearchgate.net These principles can be applied to the synthesis of this compound in several ways:

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives such as water or ethanol. tandfonline.com The use of solvent-free reaction conditions is another attractive option. rsc.org

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts can significantly reduce waste. Various green catalysts, including p-toluenesulfonic acid and cerium nitrate (B79036), have been used in quinoline synthesis. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for quinoline derivatives, thereby reducing energy consumption. tandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. One-pot multi-component reactions are particularly effective in this regard. researchgate.net

Derivatization Strategies and Modifications of the Quinoline Moiety

The quinoline ring of this compound is amenable to a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. These modifications can be achieved through regioselective functionalization techniques, and the outcomes of these reactions are often influenced by the electronic effects of existing substituents.

Regioselective Functionalization Techniques

The functionalization of the quinoline ring can be directed to specific positions through various methods, with C-H activation being a particularly powerful and modern approach. mdpi.comnih.govresearchgate.net

C-H Activation: Direct C-H functionalization of quinolines, often facilitated by transition metal catalysts, allows for the introduction of new functional groups without the need for pre-functionalized starting materials. mdpi.comnih.gov The use of quinoline N-oxides as substrates can direct functionalization to the C2 and C8 positions. researchgate.netrsc.org For instance, palladium-catalyzed arylation of quinoline N-oxide with unactivated benzene (B151609) has been shown to occur with good regioselectivity at the C2 position. mdpi.com

The following table summarizes some regioselective functionalization reactions applicable to the quinoline scaffold:

PositionReaction TypeCatalyst/ReagentsFunctional Group Introduced
C2ArylationPd(OAc)2, Ag2CO3Aryl
C2AminationNickel catalyst, Ag2CO3Amino
C8AmidationCobalt catalystAmido
C8ArylationRhodium catalystAryl

Impact of Substituent Effects on Reaction Outcomes and Yields

The presence of substituents on the quinoline ring can significantly influence the regioselectivity and efficiency of subsequent derivatization reactions. The electronic nature of these substituents (electron-donating or electron-withdrawing) can affect the reactivity of the quinoline nucleus.

For instance, in a study on quinoline-3-carboxamides, it was observed that the chemical shifts of protons and carbons at various positions of the quinoline ring were influenced by the nature of the substituent at the C-6 position. lookchem.com A chloro group (electron-withdrawing) at C-6 was found to deshield the proton at C-5, while a methyl group (electron-donating) had a different effect. lookchem.com These electronic perturbations can be expected to similarly influence the outcomes of electrophilic or nucleophilic substitution reactions on the quinoline ring of this compound.

Structure-activity relationship studies of quinoline derivatives have also highlighted the importance of substituent positioning on biological activity. For example, substitutions at positions 2 and 3 have been found to be more effective for certain anticancer activities compared to substitutions at positions 4 and 8. orientjchem.org The introduction of electron-withdrawing groups like halogens or a trifluoromethyl group can enhance electronic properties and receptor-binding affinities. researchgate.net

Derivatization Strategies and Modifications of the Pyridine Moiety

The pyridine ring of this compound offers several positions for functionalization, allowing for the fine-tuning of the molecule's steric and electronic properties.

The functionalization of the pyridine moiety can be achieved through various organic reactions, including electrophilic and nucleophilic substitutions, as well as transition metal-catalyzed cross-coupling reactions.

Halogenation: The introduction of halogen atoms onto the pyridine ring serves as a versatile handle for further synthetic transformations. For instance, the synthesis of N-(5-chloropyridin-2-yl) amides can be achieved by the acylation of 5-chloro-2-aminopyridine. researchgate.net This approach can be extrapolated to the synthesis of N-(5-chloropyridin-2-yl)quinoline-2-carboxamide. The reaction typically proceeds in high yields. researchgate.net

Alkylation and Arylation: Direct C-H functionalization has emerged as a powerful tool for the introduction of alkyl and aryl groups onto the pyridine ring. Transition metal catalysts, such as palladium and rhodium, are often employed to achieve regioselective C-H activation. For example, palladium-catalyzed C-H bond functionalization has been utilized for the ortho-arylation of N-arylpyrazoles, a strategy that could be adapted for the arylation of the pyridine ring in this compound.

Introduction of Other Functional Groups: The pyridine N-oxide of the parent molecule can be a key intermediate for introducing various functional groups. The reaction of pyridine N-oxides with activated isocyanides provides a route to 2-aminopyridines. nih.gov This methodology could be employed to introduce an additional amino group on the pyridine ring, which can then be further modified.

A variety of substituted N-(pyridin-2-yl) amides have been synthesized, demonstrating the feasibility of introducing a range of functional groups onto the pyridine ring. The following table summarizes some examples of functionalized pyridine precursors that can be used to synthesize derivatives of this compound.

Pyridine PrecursorFunctional GroupReference
5-chloro-2-aminopyridineChloro researchgate.net
2-amino-5-nitropyridineNitro mdpi.com
2-amino-4-methylpyridineMethyl

The introduction of chiral centers into this compound derivatives can be crucial for their biological activity. This can be achieved through the use of chiral starting materials, chiral catalysts, or by resolution of racemic mixtures.

Asymmetric Synthesis: The use of chiral auxiliaries or catalysts in the derivatization process can lead to the formation of enantiomerically enriched products. For instance, lipase-catalyzed enantioselective acetylation has been successfully used for the resolution of racemic 1-(2-pyridyl)ethanols, demonstrating a viable strategy for obtaining chiral building blocks for the synthesis of more complex chiral pyridine derivatives. researchgate.net The synthesis of chiral macrocyclic and linear pyridine carboxamides has been achieved starting from pyridine-2,6-dicarbonyl dichloride and chiral amino acid esters. mdpi.comnih.gov This approach could be adapted to introduce chirality into the this compound scaffold.

Resolution of Racemates: In cases where asymmetric synthesis is not feasible, the separation of enantiomers from a racemic mixture is a common strategy. Preparative chiral chromatography, such as supercritical fluid chromatography (SFC), is a powerful technique for the resolution of a wide range of chiral compounds. researchgate.net

Synthesis of Structural Analogues and Homologs of this compound

The synthesis of structural analogues and homologs of this compound allows for the exploration of structure-activity relationships. This can involve modifications to both the quinoline and pyridine rings, as well as the amide linker.

Substitution on the Quinoline Ring: A variety of substituted quinoline-2-carboxamides have been prepared by the condensation of quinoline-2-carbonyl chloride with various amines. For instance, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized from 8-hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide by reaction with alkyl and benzyl (B1604629) halides. rsc.orgmdpi.com Similarly, the synthesis of quinoline-4-carboxamide derivatives has been achieved through the Pfitzinger reaction followed by amide coupling. nih.govacs.org These methods can be applied to generate a library of this compound analogues with diverse substituents on the quinoline ring.

Modification of the Amide Linker: Homologation can be achieved by inserting a methylene (B1212753) group between the quinoline ring and the carboxamide functionality, leading to N-pyridin-2-yl-(quinoline-2-yl)acetamide analogues.

The following table provides examples of synthesized structural analogues of this compound.

AnalogueModificationReference
8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamidesSubstitution on the quinoline ring rsc.orgmdpi.com
N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamideIsomeric quinoline-4-carboxamide with pyridine at C2 and a different N-substituent chemdiv.com
2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamideIsomeric quinoline-4-carboxamide with pyridine at C2 and a different N-substituent smolecule.com

Catalytic Approaches and Methodologies in this compound Synthesis and Derivatization

Catalytic methods play a crucial role in the efficient and selective synthesis and derivatization of this compound. Transition metal catalysts, in particular, have been widely employed.

Palladium-Catalyzed Reactions: Palladium catalysts are versatile for a range of transformations. Palladium-catalyzed carbonylation of halo-pyridines and -quinolines is a common method for the synthesis of the corresponding carboxylic acids or amides. semanticscholar.org Palladium-catalyzed N-monoarylation of amidines has been used in a one-pot synthesis of quinazoline (B50416) derivatives, showcasing its utility in constructing related heterocyclic systems. nih.gov

Copper-Catalyzed Reactions: Copper catalysts have also been utilized in the synthesis of related structures. Copper(II) coordination compounds have been synthesized from pyridine-carboxylate blocks and have shown catalytic activity in oxidation reactions. mdpi.com While not directly applied to the synthesis of the target molecule, these studies highlight the potential of copper catalysis in the chemistry of pyridine and quinoline carboxamides.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for the synthesis of 2-aminoquinoline (B145021) derivatives from 2-quinolones and N-sulfonyl-1,2,3-triazoles. mdpi.com This demonstrates the potential of rhodium catalysis for the functionalization of the quinoline moiety.

The following table summarizes some of the catalytic approaches relevant to the synthesis of this compound and its derivatives.

CatalystReaction TypeApplicationReference
PalladiumCarbonylationSynthesis of amides from iodo-derivatives semanticscholar.org
PalladiumN-ArylationSynthesis of quinazoline derivatives nih.gov
Copper(II)OxidationCatalytic oxidation of cycloalkanes mdpi.com
Rhodium(II)O-H insertion/rearrangementSynthesis of 2-aminoquinolines mdpi.com

Mechanistic Elucidation of Key Synthetic Steps and Reaction Pathways

Understanding the reaction mechanisms is fundamental for optimizing existing synthetic routes and designing new ones. The formation of the amide bond between quinoline-2-carboxylic acid and 2-aminopyridine is a key step in the synthesis of the target molecule.

This reaction typically proceeds via the activation of the carboxylic acid. Common activating agents include thionyl chloride to form the acid chloride, or coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). mdpi.com

The mechanism of the coupling reaction using a coupling reagent like HATU involves the formation of an activated ester of the quinoline-2-carboxylic acid. This activated ester is highly reactive towards nucleophilic attack by the amino group of 2-aminopyridine. The reaction proceeds through a tetrahedral intermediate which then collapses to form the amide bond and release the leaving group.

Advanced Spectroscopic and Structural Elucidation of N Pyridin 2 Ylquinoline 2 Carboxamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like N-pyridin-2-ylquinoline-2-carboxamide. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Application of 2D NMR Techniques for Comprehensive Connectivity and Conformational Analysis (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the molecule's conformation in solution. A comprehensive 2D NMR analysis of this compound would involve a suite of experiments:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyridine (B92270) and quinoline (B57606) ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and the carbons they are attached to, aiding in the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be instrumental in connecting the pyridine and quinoline moieties across the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY would be critical in determining the preferred conformation around the amide bond and the relative orientation of the two aromatic ring systems.

A literature search did not yield any published 2D NMR data specifically for this compound.

Hypothetical ¹H and ¹³C NMR Data for this compound

No experimental data is available. The table below is a template for expected resonances.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D NMR Correlations (COSY, HMBC, NOESY)
Pyridine Ring
H-3'Data not availableData not availableData not available
H-4'Data not availableData not availableData not available
H-5'Data not availableData not availableData not available
H-6'Data not availableData not availableData not available
Quinoline Ring
H-3Data not availableData not availableData not available
H-4Data not availableData not availableData not available
H-5Data not availableData not availableData not available
H-6Data not availableData not availableData not available
H-7Data not availableData not availableData not available
H-8Data not availableData not availableData not available
Amide
NHData not availableData not available
C=OData not availableData not available

Solid-State NMR Applications for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their crystalline state. For this compound, ssNMR could be used to:

Distinguish between different polymorphic forms, as subtle changes in crystal packing would lead to different ssNMR spectra.

Provide information on the local environment of the atoms, complementing data from X-ray diffraction.

Probe intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

No published solid-state NMR studies were found for this compound.

X-ray Crystallography and Single Crystal Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. An X-ray crystallographic study of this compound would provide precise information on its molecular geometry, as well as how the molecules arrange themselves in the solid state.

Determination of Precise Molecular Geometry and Torsion Angles

No crystallographic data for this compound is present in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases.

Hypothetical Crystallographic Data for this compound

No experimental data is available. The table below is a template for crystallographic parameters.

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available

Analysis of Intermolecular Interactions and Crystal Packing Architectures

As no crystal structure has been reported, there is no information on the intermolecular interactions and crystal packing of this compound.

Polymorphism and Co-crystallization Studies of this compound Forms

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. Co-crystallization involves crystallizing a compound with a second component to form a new crystalline material with potentially improved properties.

Studies on the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) to see if different crystal forms can be obtained. Co-crystallization studies would explore its ability to form new solid phases with other molecules.

There are no published studies on the polymorphism or co-crystallization of this compound.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of this compound. The vibrational modes of the molecule are determined by the constituent quinoline, pyridine, and amide linker moieties. While a dedicated spectrum for the title compound is not available, a detailed analysis can be inferred from studies of its constituent parts and related structures. nih.goviosrjournals.orgnih.gov

The FT-IR and Raman spectra are expected to be rich with distinct bands corresponding to specific bond vibrations. The high-wavenumber region (>3000 cm⁻¹) would feature C-H stretching vibrations from the aromatic quinoline and pyridine rings. The N-H stretching vibration of the amide group is a key diagnostic peak, typically appearing as a sharp band in the 3300-3500 cm⁻¹ region.

The carbonyl (C=O) stretching vibration of the amide group (Amide I band) is one of the most intense and characteristic absorptions in the IR spectrum, expected in the 1650-1680 cm⁻¹ range. The N-H bending vibration (Amide II band), coupled with C-N stretching, typically appears between 1510 and 1570 cm⁻¹.

The aromatic rings contribute multiple bands. The C=C and C=N stretching vibrations within the quinoline and pyridine rings are expected in the 1400-1620 cm⁻¹ region. mdpi.comresearchgate.net In-plane and out-of-plane C-H bending vibrations provide further structural information and are found in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively. The specific positions of these bands can offer insights into the substitution pattern and electronic environment of the rings. nih.gov

Conformational insights can be derived from subtle shifts in these vibrational frequencies. For instance, the dihedral angle between the quinoline and pyridine rings would influence the electronic conjugation and, consequently, the positions of the C=O and aromatic stretching bands. nih.govnih.gov Intermolecular interactions, such as hydrogen bonding involving the amide N-H and the pyridine nitrogen, would also cause significant shifts, particularly in the N-H and C=O stretching frequencies. iosrjournals.org

Table 1: Predicted Vibrational Assignments for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Technique
N-H Stretch Amide 3300 - 3500 FT-IR, Raman
Aromatic C-H Stretch Quinoline, Pyridine 3000 - 3100 FT-IR, Raman
C=O Stretch (Amide I) Amide 1650 - 1680 FT-IR
C=C, C=N Stretches Quinoline, Pyridine 1400 - 1620 FT-IR, Raman
N-H Bend (Amide II) Amide 1510 - 1570 FT-IR
Aromatic C-H In-Plane Bend Quinoline, Pyridine 1000 - 1300 FT-IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides the exact mass of the molecular ion, allowing for the determination of its elemental formula with high confidence. The theoretical exact mass of this compound (C₁₅H₁₁N₃O) is 249.0902 Da.

Beyond molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides critical structural information. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion undergoes characteristic fragmentation, yielding smaller ions that reveal the connectivity of the molecule.

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the amide bond, which is often the most labile part of the molecule.

Plausible Fragmentation Pathways:

Alpha-Cleavage: The most common fragmentation for amides involves the cleavage of the C-C bond adjacent to the carbonyl group or the C-N bond.

Cleavage of the bond between the quinoline ring and the carbonyl group would generate a quinoline-2-carbonyl cation ([M - C₅H₄N]⁺, m/z 156) and a pyridin-2-amine radical, or a quinoline radical and a pyridin-2-yl-carboxamide cation ([M - C₉H₆N]⁺, m/z 122).

Cleavage of the amide C-N bond can lead to the formation of the quinoline-2-carbonyl cation ([C₁₀H₆NO]⁺, m/z 156) and a 2-aminopyridine (B139424) radical, or vice versa.

Loss of CO: A common fragmentation pathway for carbonyl-containing compounds is the loss of a neutral carbon monoxide molecule (28 Da), leading to the formation of an [M - CO]⁺˙ ion.

Ring Fragmentation: The stable quinoline and pyridine rings can also fragment, typically through the loss of small neutral molecules like HCN (27 Da).

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion (Structure) Proposed Formula Theoretical Exact Mass (Da)
Molecular Ion [C₁₅H₁₁N₃O]⁺˙ 249.0902
Quinoline-2-carbonyl cation [C₁₀H₆NO]⁺ 156.0450
Pyridin-2-yl isocyanate cation [C₆H₄N₂O]⁺˙ 120.0324
Quinoline cation [C₉H₇N]⁺˙ 129.0578

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Chiral Derivatives

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical analysis of chiral molecules. While this compound itself is achiral, these methods would be critical for characterizing any synthesized chiral derivatives. Chirality could be introduced, for example, by attaching a stereocenter to either the quinoline or pyridine ring or by creating atropisomers through sterically hindered rotation around the amide bond.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference (Δε) against wavelength and displays positive or negative peaks (Cotton effects) for chromophores within the chiral environment. The quinoline and pyridine rings of this compound are strong chromophores that would be sensitive to a chiral environment.

For a chiral derivative, the CD spectrum would be expected to show distinct signals corresponding to the π-π* and n-π* electronic transitions of the aromatic systems. The sign and intensity of the Cotton effects would be directly related to the absolute configuration of the stereocenters. Exciton coupling, an interaction between two or more chromophores, could also be observed if the geometry of the molecule allows for their close spatial proximity, providing further information on the molecule's three-dimensional structure and conformation. nih.gov

ORD spectroscopy measures the rotation of the plane of linearly polarized light as a function of wavelength. It is complementary to CD and provides information about the absolute configuration of chiral centers. The combination of these techniques is a powerful approach for the non-destructive assignment of absolute stereochemistry in chiral derivatives of the title compound.

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Structural Stability and Phase Transitions

Thermal analysis methods, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability, decomposition profile, and phase transitions of solid materials.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram would reveal its decomposition temperature, indicating its thermal stability. A sharp, single-step mass loss would suggest a clean decomposition process, while a multi-step profile would indicate the formation of stable intermediates during degradation. In a study of related coordination polymers, TGA was used to show that decomposition began around 50-60 °C, with the complete loss of organic ligands occurring at higher temperatures. mdpi.com A similar analysis for the title compound would establish its viable temperature range for processing and storage.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can identify various thermal events:

Melting Point: A sharp endothermic peak indicates the melting point of the crystalline solid, a key indicator of purity.

Glass Transitions: A step-like change in the baseline indicates a glass transition for amorphous or semi-crystalline materials.

Crystallization: An exothermic peak can indicate the crystallization of an amorphous solid upon heating.

Polymorphism: The presence of multiple melting peaks or other phase transitions could suggest the existence of different crystalline forms (polymorphs), each with unique physical properties.

Together, TGA and DSC provide a comprehensive thermal profile of this compound, which is crucial for materials science applications and for understanding its solid-state behavior.

Electron Microscopy (SEM/TEM) for Morphological Characterization of Solid Forms

Electron microscopy techniques are vital for visualizing the morphology and microstructure of solid materials at high resolution.

Scanning Electron Microscopy (SEM): SEM provides detailed images of the surface topography of a sample. For solid this compound, SEM analysis would reveal the morphology of its crystalline or amorphous forms. This includes information about:

Crystal Habit: The characteristic external shape of the crystals (e.g., needles, plates, prisms).

Particle Size and Distribution: The average size and range of sizes of the particles in a powdered sample.

Surface Texture: Features such as smoothness, porosity, or the presence of defects on the particle surfaces.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and is used to investigate the internal structure of a material. To be analyzed by TEM, the sample must be thin enough for the electron beam to pass through. TEM could be used to:

Visualize Nanostructures: Identify nanoscale features, such as nanocrystals or aggregates.

Determine Crystallinity: Through selected area electron diffraction (SAED), TEM can determine whether a sample is crystalline, polycrystalline, or amorphous by analyzing the pattern of diffracted electrons.

Image Lattice Fringes: In high-resolution TEM (HR-TEM), it is possible to visualize the atomic lattice of a crystalline material, providing direct evidence of its crystal structure.

These microscopy techniques provide direct visual evidence of the solid-state characteristics of this compound, complementing the structural data obtained from spectroscopic and diffraction methods.

Lack of Specific Research Data for this compound

Following a comprehensive and thorough search of scientific literature and databases, it has been determined that there is a notable absence of specific computational and theoretical chemistry studies focused solely on the compound This compound . While research exists for related structures such as quinoline-2-carboxamide (B1208818) derivatives and other pyridine-carboxamides, the specific data required to populate the detailed outline for the target molecule is not available in published research.

The user's request specified a detailed article including data tables for:

Geometry Optimization and Detailed Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis

Vibrational Frequency Calculations

Application of Reactivity Descriptors (e.g., Fukui functions)

Conformational Analysis from Molecular Dynamics (MD) Simulations

These analyses are highly specific to the molecule being studied. The generation of scientifically accurate data for these sections requires dedicated computational studies to be performed and published by researchers. Without access to such published findings, creating the requested article with the mandated level of detail and accuracy is not possible.

Generating an article with fabricated data would constitute a scientific inaccuracy and would not reflect the actual state of research on this particular compound. Therefore, in adherence with the core principles of providing accurate and non-hallucinatory information, the requested article on the computational and theoretical chemistry of this compound cannot be produced at this time.

Should relevant scientific studies on this compound be published in the future, it would become possible to generate the detailed article as requested.

Computational and Theoretical Chemistry Studies on N Pyridin 2 Ylquinoline 2 Carboxamide

Molecular Dynamics (MD) Simulations

Exploration of Ligand-Protein Dynamics (Excluding clinical outcomes)

Molecular dynamics (MD) simulations provide a powerful computational microscope to explore the dynamic behavior of N-pyridin-2-ylquinoline-2-carboxamide when interacting with a protein target. These simulations model the motions of atoms and molecules over time, offering insights into the stability of the ligand-protein complex, the nature of their interactions, and the conformational changes that may occur upon binding.

The process begins with docking the ligand into the active site of a target protein to generate an initial pose. This complex is then solvated in a water box with appropriate ions to mimic physiological conditions. The system's energy is minimized to remove steric clashes before it is gradually heated and equilibrated. Following equilibration, a production MD run is performed for a duration typically ranging from nanoseconds to microseconds.

Analysis of the MD trajectory yields critical information. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is calculated to assess the stability of the complex. A stable RMSD profile over time suggests a persistent binding mode. The root-mean-square fluctuation (RMSF) of individual amino acid residues can pinpoint flexible regions of the protein that may be crucial for ligand binding or allosteric regulation.

Furthermore, detailed analysis of the trajectory reveals the specific intermolecular interactions that stabilize the complex. Hydrogen bonds, hydrophobic contacts, and π-stacking interactions between this compound and the protein's active site residues can be monitored throughout the simulation. The persistence of these interactions provides a quantitative measure of their importance for binding affinity.

Table 1: Representative Analysis of Ligand-Protein Interactions from a Molecular Dynamics Simulation

Interaction TypeInteracting Residue (Protein)Ligand MoietyOccupancy (%) during Simulation
Hydrogen BondASP-128 (Oδ)Amide N-H85.2
Hydrogen BondGLN-75 (Nε)Quinoline (B57606) N65.7
π-π StackingPHE-150Pyridine (B92270) Ring78.1
HydrophobicLEU-80, VAL-132Quinoline Ring>90.0

Note: The data in this table is illustrative and represents typical results obtained from an MD simulation analysis. It is not based on published experimental data for this specific compound.

Quantum Chemical Topology (QCT) Analysis

Quantum Chemical Topology (QCT) analysis utilizes the principles of quantum mechanics to analyze the scalar field of electron density, providing a rigorous framework for understanding chemical bonding and non-covalent interactions within a molecule like this compound.

The Quantum Theory of Atoms in Molecules (QTAIM) is the primary tool within QCT for analyzing electron density (ρ(r)). This method partitions the molecular space into distinct atomic basins. At the boundary between two basins, a bond critical point (BCP) is found, which is characteristic of a chemical bond.

The properties of the electron density at the BCP provide a quantitative description of the bond. Key parameters include:

Electron Density (ρ(r)bcp): Its magnitude correlates with the bond order; higher values indicate stronger bonds.

Laplacian of Electron Density (∇²ρ(r)bcp): The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r)bcp < 0) and closed-shell (ionic, van der Waals) interactions (∇²ρ(r)bcp > 0).

Total Energy Density (H(r)bcp): The sign of H(r) also helps characterize the interaction, with H(r) < 0 indicating a significant sharing of electrons typical of covalent character.

For this compound, QTAIM analysis would quantify the covalent character of the C-C and C-N bonds within the quinoline and pyridine rings, as well as the amide linkage. It would reveal the degree of electron delocalization within the aromatic systems.

Table 2: Illustrative QTAIM Parameters for Selected Bonds in this compound

Bondρ(r)bcp (a.u.)∇²ρ(r)bcp (a.u.)H(r)bcp (a.u.)Bond Character
C=O (Amide)0.35-0.58-0.45Covalent (Polar)
C-N (Amide)0.28-0.65-0.29Covalent
C-C (Quinoline)0.31-0.75-0.34Covalent (Aromatic)
C-H0.26-0.80-0.27Covalent

Note: This table contains representative theoretical values to illustrate the output of a QTAIM analysis.

NCI analysis is a computational method that visualizes and characterizes non-covalent interactions based on the electron density and its derivatives. It is particularly useful for identifying weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, which are crucial for molecular conformation and intermolecular recognition.

The analysis generates 3D plots where surfaces represent different types of interactions, typically color-coded according to their strength and nature:

Blue surfaces: Indicate strong, attractive interactions like hydrogen bonds.

Green surfaces: Represent weak, delocalized van der Waals interactions.

Red surfaces: Signify repulsive interactions, such as steric clashes between atoms in close proximity.

For this compound, an NCI plot would likely reveal intramolecular hydrogen bonding between the amide proton and the nitrogen atom of the quinoline ring, which would stabilize a planar conformation. It would also show broad van der Waals interactions across the aromatic ring systems.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The MEP provides a visual representation of the charge distribution and helps identify regions that are susceptible to electrophilic or nucleophilic attack.

Different colors on the MEP map correspond to different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are favorable for electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms).

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).

Green/Yellow: Regions of intermediate or near-zero potential.

In this compound, the MEP surface would show a strongly negative potential (red) around the carbonyl oxygen of the amide group and the nitrogen atoms of the pyridine and quinoline rings, highlighting them as primary sites for hydrogen bonding and coordination. A positive potential (blue) would be expected around the amide N-H proton, marking it as a hydrogen bond donor site.

Principles and Methodologies of QSAR (Quantitative Structure-Activity Relationship) Modeling for Derivative Libraries (Focus on theoretical approach, not specific activity results)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netsemanticscholar.org For a library of this compound derivatives, the goal of a QSAR study is to build a predictive model that can estimate the activity of new, unsynthesized analogs. nih.gov

The theoretical approach involves several key steps:

Data Set Preparation: A collection of derivatives with experimentally measured biological activities is assembled. The 3D structures of these molecules are generated and optimized using quantum mechanics or molecular mechanics methods.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobic properties (e.g., logP), and topological indices. nih.gov

Model Building: Statistical methods are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest. researchgate.netrsc.org The goal is to select the minimum number of descriptors that provide the maximum predictive power.

Model Validation: The predictive ability of the QSAR model must be rigorously validated. This involves internal validation (e.g., cross-validation) and, most importantly, external validation using a set of compounds that were not used in the model-building process. semanticscholar.org A reliable model should accurately predict the activities of these external compounds.

Applicability Domain (AD): The AD of the model is defined to specify the chemical space in which the model can make reliable predictions. Predictions for molecules that fall outside the AD are considered extrapolations and are less trustworthy. semanticscholar.org

For a library of this compound derivatives, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. rsc.org These methods generate contour maps that visualize the regions in space where modifying steric and electrostatic fields would likely lead to an increase or decrease in activity, thereby guiding the design of more potent derivatives.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption profiles)

Computational chemistry provides methods to predict spectroscopic parameters, which can aid in the structural characterization of molecules like this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT). The process involves first optimizing the molecular geometry at a suitable level of theory. Then, the magnetic shielding tensors are calculated for this geometry. The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The predicted shifts can then be compared with experimental data to confirm the structure or assign signals.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Deviation (ppm)
C=O (Amide)164.5163.8+0.7
C2 (Quinoline)150.1149.5+0.6
C2' (Pyridine)151.8151.2+0.6
C4 (Quinoline)137.2136.9+0.3
C8a (Quinoline)148.0147.6+0.4

Note: The data presented is illustrative of the accuracy achievable with modern computational methods and does not represent actual published data.

UV-Vis Absorption Profiles: The electronic absorption spectra of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). After obtaining the optimized ground-state geometry, TD-DFT calculations are performed to compute the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. This analysis helps in understanding the electronic transitions responsible for the observed UV-Vis spectrum, such as π→π* transitions within the aromatic systems.

Molecular Interactions and Biological Target Engagement of N Pyridin 2 Ylquinoline 2 Carboxamide in Vitro and in Silico Perspectives

Enzyme Inhibition and Activation Studies (In Vitro)

Detailed biochemical assays characterizing the direct interaction of N-pyridin-2-ylquinoline-2-carboxamide with specific enzymes are not described in the reviewed literature. While the broader class of quinoline-2-carboxamides has been investigated for various biological activities, including potential enzyme inhibition, specific data for the N-pyridin-2-yl variant is absent. nih.govnih.gov

Elucidation of Enzyme Inhibition Mechanisms (e.g., Competitive, Non-competitive, Uncompetitive)

There are no available studies that elucidate the specific mechanism of enzyme inhibition for this compound. Research determining whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor against any particular enzyme target has not been published.

Determination of Kinetic Parameters (IC50, Ki, Km) in Defined Biochemical Assays

Specific kinetic parameters such as the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or Michaelis constant (Km) for this compound have not been reported. Consequently, a data table of these values cannot be generated.

Specificity and Selectivity Profiling Against Relevant Enzyme Panels

There is no information available regarding the screening of this compound against panels of enzymes to determine its specificity and selectivity profile. Such studies are crucial for understanding the potential off-target effects and for clarifying the primary molecular targets of a compound.

Receptor Binding Assays (In Vitro)

Information regarding the interaction of this compound with specific biological receptors is not present in the available scientific literature.

Determination of Ligand-Receptor Binding Affinity (Kd) and Dissociation Rates

No studies were found that determined the binding affinity (expressed as the dissociation constant, Kd) or the kinetic parameters of association and dissociation for this compound with any receptor. Therefore, a data table of binding affinities cannot be provided.

Competitive Binding Studies with Established Agonists and Antagonists

There is no published research detailing competitive binding assays involving this compound. Such studies would typically involve assessing the compound's ability to displace known radiolabeled agonists or antagonists from a receptor's binding site, and this information is currently unavailable.

Protein-Ligand Interaction Analysis Using In Vitro Biophysical Methods

The direct study of how a ligand like this compound physically interacts with its protein targets is fundamental to drug discovery and chemical biology. Several biophysical methods are employed to measure these interactions, each providing unique insights into the binding event.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment. In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The instrument measures the minute temperature changes that occur upon binding, which are then integrated to yield key thermodynamic parameters.

The primary data obtained from ITC are the binding affinity (Ka), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated using the equation:

ΔG = -RT ln(Ka) = ΔH - TΔS

This full thermodynamic signature is invaluable for understanding the forces driving the binding interaction, whether it is enthalpically driven (e.g., by hydrogen bonds and van der Waals forces) or entropically driven (e.g., by the hydrophobic effect). Structure-activity relationship (SAR) studies are greatly enhanced by this data, guiding the chemical modification of the compound to optimize its binding characteristics.

Table 1: Hypothetical Thermodynamic Binding Parameters for this compound with a Target Protein as Determined by ITC This table is for illustrative purposes to show typical data generated from an ITC experiment.

Parameter Value Unit
Stoichiometry (n) 1.05 -
Association Constant (Kₐ) 2.5 x 10⁶ M⁻¹
Dissociation Constant (Kₔ) 400 nM
Enthalpy (ΔH) -12.5 kcal/mol
Entropy (ΔS) -15.2 cal/mol·K

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real time. The method provides crucial kinetic data, including the association rate (kₐ or kₒₙ) and the dissociation rate (kₔ or kₒff) of a ligand-protein complex.

In an SPR experiment, the target protein is typically immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This change is recorded in a sensorgram, which plots the response against time.

The association phase of the sensorgram reveals how quickly the compound binds to the target, while the dissociation phase, where a buffer is flowed over the chip, shows how quickly it dissociates. Fitting these curves allows for the precise calculation of the kinetic constants. The equilibrium dissociation constant (Kₔ) can be calculated from the ratio of these rates (Kₔ = kₔ/kₐ). This kinetic information is complementary to the thermodynamic data from ITC and is critical for understanding the drug-target residence time, a key parameter for in vivo efficacy. Recent studies have successfully used SPR to determine the receptor affinity constants for a variety of complex molecules, demonstrating its reliability. mdpi.com

Table 2: Illustrative Real-time Binding Kinetic Data from an SPR Experiment This table is for illustrative purposes to show typical data generated from an SPR experiment.

Parameter Value Unit
Association Rate (kₐ) 1.2 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (kₔ) 4.8 x 10⁻⁴ s⁻¹

Fluorescence Spectroscopy for Monitoring Conformational Changes and Binding Events

Fluorescence spectroscopy is a highly sensitive technique that can be used to monitor binding events, often by exploiting changes in the intrinsic fluorescence of a protein (typically from tryptophan or tyrosine residues) upon ligand binding. If the binding of this compound to its target protein alters the local environment of these fluorescent residues, a change in fluorescence intensity or a shift in the emission maximum can be observed.

By systematically titrating the compound into the protein solution and monitoring the fluorescence signal, a binding curve can be generated. This curve can then be fitted to an appropriate binding model to determine the dissociation constant (Kₔ). The technique is particularly useful for high-throughput screening and for studying interactions that may not produce a significant heat change for ITC analysis. In studies of related quinoline (B57606) carboxamide derivatives, fluorescence microscopy has been used to analyze apoptotic changes in cells, demonstrating the utility of fluorescence-based methods for this class of compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Titration for Ligand-Binding Epitope Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information about molecular structure and interactions. In the context of protein-ligand binding, NMR titration experiments are exceptionally powerful for identifying the specific amino acid residues involved in the interaction—a process known as epitope mapping.

In a typical ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment, each peak in the spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone. When a ligand like this compound is added, residues in the binding site and those undergoing conformational changes will experience a different chemical environment. This results in chemical shift perturbations (CSPs) for the corresponding peaks in the HSQC spectrum. By tracking which peaks move upon titration with the ligand, researchers can map the binding site on the protein's surface. While not used for binding epitope mapping, NMR has been extensively employed for the structural characterization of newly synthesized quinoline-carboxamides. researchgate.netbohrium.com Additionally, concentration-dependent ¹H-NMR studies on quinoline derivatives have been used to investigate aromatic stacking interactions, highlighting the versatility of NMR in studying this chemical scaffold. uncw.edu

In Silico Molecular Docking and Scoring Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in structure-based drug design, helping to rationalize binding modes and guide the optimization of lead compounds.

The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's binding site. Each of these "poses" is evaluated by a scoring function, which estimates the binding affinity. The highest-scoring poses represent the most likely binding modes.

Studies on related quinoline and pyridine (B92270) carboxamides have successfully used molecular docking to predict interactions with various targets. For example, N-(pyridine-4-yl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide was docked into the binding site of PI3Kα to understand its anticancer activity. mdpi.com Similarly, novel pyridine and quinoline derivatives were evaluated as potential inhibitors of human Aurora A kinase through molecular docking, with results showing good correlation with their biological activity. orientjchem.org These studies typically report the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site.

Table 3: Representative Data from a Molecular Docking Study of a Quinoline Carboxamide Derivative Data adapted from studies on related compounds to illustrate typical results. orientjchem.org

Compound Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Derivative 6b Aurora A Kinase -7.73 Arg 137, Thr 217
Derivative 6d Aurora A Kinase -7.64 Lys 162, Ala 213

Prediction of Binding Modes and Conformation Poses within Macromolecular Pockets

In the realm of computational drug design, understanding the binding modes and conformational poses of a ligand within the active site of a macromolecular target is paramount. For this compound, molecular docking simulations serve as a primary tool to predict its spatial orientation and interactions with potential protein targets. While specific docking studies for this compound are not extensively documented in publicly available literature, insights can be gleaned from studies on structurally related quinoline and pyridine carboxamide derivatives. researchgate.netmdpi.comnih.gov

These computational models predict that the planar quinoline and pyridine ring systems of this compound can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues, such as tyrosine, phenylalanine, and tryptophan, commonly found within protein binding pockets. nih.gov The carboxamide linker is predicted to be a critical interaction point, capable of forming hydrogen bonds with amino acid residues that can act as hydrogen bond donors or acceptors. Furthermore, the nitrogen atoms within the pyridine and quinoline rings are anticipated to act as hydrogen bond acceptors, further stabilizing the ligand-protein complex. researchgate.netmdpi.comnih.gov

Predicted Interaction Types and Involved Moieties of this compound
Interaction TypeMolecular MoietyPotential Interacting Amino Acid Residues
π-π StackingQuinoline and Pyridine RingsTyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp), Histidine (His)
Hydrogen Bonding (Acceptor)Carboxamide Oxygen, Pyridine Nitrogen, Quinoline NitrogenSerine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln), Arginine (Arg), Lysine (Lys)
Hydrogen Bonding (Donor)Carboxamide NitrogenAspartate (Asp), Glutamate (Glu), Serine (Ser), Threonine (Thr)
Hydrophobic InteractionsQuinoline and Pyridine RingsLeucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala)

Hotspot Identification and Interaction Fingerprinting for Binding Site Characterization

Interaction fingerprinting is a computational technique used to summarize the interactions between a ligand and a protein into a binary string or a vector. nih.gov This allows for the comparison of binding modes across different ligands or different protein targets. For this compound, an interaction fingerprint would encode the presence or absence of specific interactions, such as hydrogen bonds with particular residues, hydrophobic contacts, and π-π stacking. This information is invaluable for understanding the structure-activity relationship (SAR) of a series of related compounds and for virtual screening campaigns to identify other molecules with similar binding modes. nih.gov

Hypothetical Interaction Fingerprint for this compound
Interaction FeatureDescriptionPotential Residue Interaction
Aromatic Face-to-Faceπ-π stacking with an aromatic residuePhe, Tyr, Trp
Hydrogen Bond AcceptorAccepts a hydrogen bond from a protein residueMain chain NH, side chain OH/NH2
Hydrogen Bond DonorDonates a hydrogen bond to a protein residueMain chain C=O, side chain COO-
Hydrophobic ContactVan der Waals interaction with a nonpolar residueAla, Val, Leu, Ile

Computational Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of a compound. nih.gov For this compound, various computational models can be used to predict its ADMET profile. aurigeneservices.comresearchgate.net

In Silico Permeability and Solubility Prediction Models

Computational models for permeability often rely on physicochemical properties such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. Based on the structure of this compound, it is predicted to have moderate lipophilicity, which is generally favorable for passive diffusion across biological membranes. Predictive models for Caco-2 permeability, an in vitro model for intestinal absorption, would likely classify this compound as having moderate to good permeability. nih.gov

Aqueous solubility is another crucial parameter for oral bioavailability. In silico models predict solubility based on factors such as molecular weight, polarity, and crystal lattice energy. The presence of the polar carboxamide group and the nitrogen atoms in the heterocyclic rings would be expected to contribute positively to its aqueous solubility.

Predicted Physicochemical and ADME Properties of this compound and Related Derivatives
PropertyPredicted Value/ClassificationImplication
Molecular Weight~287 g/molCompliant with Lipinski's Rule of Five
logP (Lipophilicity)2.5 - 3.5Good balance for permeability and solubility
Hydrogen Bond Donors1Compliant with Lipinski's Rule of Five
Hydrogen Bond Acceptors4Compliant with Lipinski's Rule of Five
Aqueous SolubilityModerately SolublePotentially sufficient for oral absorption
Caco-2 PermeabilityModerate to HighSuggests good intestinal absorption
Blood-Brain Barrier PermeabilityLikely LowReduced potential for CNS side effects

Computational Metabolic Stability Predictions and Metabolite Identification

The metabolic stability of a compound is a key determinant of its in vivo half-life. In silico models can predict the likelihood of a compound being metabolized by cytochrome P450 (CYP) enzymes, the major family of drug-metabolizing enzymes. For this compound, the quinoline and pyridine rings are potential sites of oxidation by CYP enzymes. researchgate.net Computational models can identify the most probable sites of metabolism, which can guide chemical modifications to improve metabolic stability.

Common metabolic pathways for such heterocyclic compounds include hydroxylation of the aromatic rings and N-oxidation. researchgate.net The carboxamide bond could also be susceptible to hydrolysis by amidase enzymes. Predictive software can generate a list of potential metabolites, which is valuable for guiding in vitro metabolism studies. nih.gov

Prediction of Potential Off-target Interactions (Computational only)

Computational methods can be used to predict potential off-target interactions by screening a compound against a large panel of known protein targets. nih.gov This is often done using ligand-based methods, which compare the chemical structure of the compound of interest to known ligands of various targets, or structure-based methods, which involve docking the compound into the binding sites of a wide range of proteins. For this compound, such in silico profiling could reveal potential interactions with kinases, G-protein coupled receptors, or ion channels, which could lead to unforeseen biological effects. These predictions are purely computational and require experimental validation.

Investigation of Gene Expression Modulation (In Vitro, Transcriptomic analysis in cell lines, devoid of clinical context)

To date, there is a lack of publicly available in vitro data from transcriptomic analyses specifically investigating the effects of this compound on gene expression in cell lines. However, studies on other quinoline carboxamide derivatives have demonstrated their ability to modulate gene expression pathways involved in cellular processes such as apoptosis and autophagy in cancer cell lines. nih.govnih.gov For instance, certain 6-cinnamamido-quinoline-4-carboxamide derivatives have been shown to induce the expression of genes related to autophagy, such as ATG5 and BECN1, in A549 lung cancer cells. nih.gov

Given the structural similarities, it is plausible that this compound could also influence the expression of genes involved in key cellular signaling pathways. Future research employing techniques such as RNA sequencing (RNA-Seq) or microarray analysis on various cell lines treated with this compound would be necessary to elucidate its specific effects on the transcriptome. Such studies would provide valuable insights into its potential mechanisms of action at the molecular level, independent of any clinical context. plos.org

Structure Activity Relationship Sar and Rational Ligand Design Methodologies for N Pyridin 2 Ylquinoline 2 Carboxamide Scaffolds

Systematic Exploration of Substitution Effects on Biological Activity Profiles (In Vitro and In Silico)

The biological activity of the N-pyridin-2-ylquinoline-2-carboxamide scaffold is highly sensitive to the nature and position of substituents on its constituent rings. Systematic modification of the quinoline (B57606), pyridine (B92270), and carboxamide moieties allows for a detailed mapping of the chemical space required for optimal target interaction.

The spatial arrangement of functional groups and heteroatoms within the scaffold plays a critical role in defining its biological profile.

Quinoline Moiety: The position of the nitrogen atom within the quinoline ring system is a key determinant of activity. In related bis-quinolinyl G-quadruplex stabilizers, the relative position of the quinoline nitrogen and the amide linker significantly influences G4 stabilization. nih.gov For instance, a 1,3-positional relationship between a charged methyl-quinolinium nitrogen and the amide linker was found to be a common feature in the most active compounds. nih.gov This suggests that substitutions on the this compound scaffold, particularly those that alter the electrostatic potential near the quinoline nitrogen, could have a profound impact on activity.

Pyridine Moiety: The pyridine ring serves as another critical interaction domain. Its nitrogen atom can act as a hydrogen bond acceptor, and its aromatic surface can engage in π-stacking or hydrophobic interactions. The position of substituents on the pyridine ring can modulate these interactions. In a study of pyridine carboxamide-based sulfobetaines, the position of the amide group (ortho-, meta-, or para-) on the pyridine ring dictated the reaction yield and molecular conformation, highlighting the electronic and steric influence of substituent placement. mdpi.com For the this compound scaffold, substitutions at the 4- and 6-positions of the pyridine ring are common strategies to probe for additional binding interactions.

Carboxamide Moiety: The central carboxamide linker is essential for maintaining the structural integrity and conformational preference of the molecule. It provides a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for anchoring the ligand in a target's binding site. Studies on a broad series of quinoline-2-carboxamides, where the pyridine ring was replaced with various alkyl and aryl substituents, demonstrated that the nature of the group attached to the amide nitrogen is a major driver of antimycobacterial activity. nih.govmdpi.com For example, replacing the pyridine ring with cyclic alkyl groups like cyclohexyl and cycloheptyl resulted in potent activity against M. tuberculosis. nih.gov This indicates that the volume and lipophilicity of the substituent on the amide nitrogen are key parameters for optimization.

The electronic nature (electron-donating or electron-withdrawing) and size (steric bulk) of substituents are fundamental properties that govern a ligand's interaction with its target.

Electronic Effects: Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986), amino groups) can alter the electron density distribution across the aromatic rings. This influences the strength of hydrogen bonds, halogen bonds, and π-stacking interactions. A review of pyridine derivatives showed that the presence and position of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups often enhanced antiproliferative activity, whereas halogen atoms could have variable effects depending on the specific scaffold and target. nih.gov

Steric Effects: The size and shape of substituents dictate the complementarity of the ligand with the binding pocket. Bulky groups can provide favorable van der Waals interactions if they fit into a hydrophobic pocket but can also cause steric hindrance that prevents optimal binding. In the aforementioned study of quinoline-2-carboxamides, larger cycloalkyl groups on the amide nitrogen (cyclohexyl, cycloheptyl) were more effective against M. tuberculosis than smaller ones, suggesting the presence of a sizeable hydrophobic pocket in the biological target. nih.gov

The following table summarizes the antimycobacterial activity of various N-substituted quinoline-2-carboxamides, illustrating the impact of modifying the group attached to the carboxamide nitrogen.

Compound IDN-Substituent (R)Activity vs. M. tuberculosis (MIC in µM)Lipophilicity (log P)
1 cyclohexyl504.80
2 cycloheptyl255.49
3 2-phenylethyl504.39
4 4-fluorophenyl>10004.41
5 4-chlorophenyl5004.93
6 4-bromophenyl2505.16
Isoniazid (Standard)62.5-0.65

Data sourced from a study on substituted quinoline-2-carboxamides. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies for Activity Optimization

When the core this compound scaffold presents challenges such as poor metabolic stability or toxicity, scaffold hopping and bioisosteric replacement offer powerful strategies for optimization.

Scaffold Hopping: This technique involves replacing the core molecular framework with a structurally different scaffold while preserving the essential pharmacophoric features required for biological activity. For instance, the quinoline ring could be replaced with a quinoxaline, quinazoline (B50416), or naphthalene (B1677914) ring to explore new intellectual property space and improve properties. Quinoxaline, as a bioisostere of quinoline, has been successfully used to develop novel antimycobacterial agents. nih.gov

Pharmacophore Modeling and Virtual Screening for the Identification of Novel Ligands

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.

A hypothetical pharmacophore model for the this compound scaffold would likely include:

A hydrogen bond donor (from the amide N-H).

A hydrogen bond acceptor (from the amide C=O and the pyridine nitrogen).

Two aromatic/hydrophobic regions (representing the quinoline and pyridine rings).

Once developed and validated, this model can be used as a 3D query to screen large virtual databases of chemical compounds. nih.govpharmacophorejournal.com This process, known as virtual screening, can rapidly identify novel molecules from different chemical classes that possess the required pharmacophoric features and are therefore predicted to be active. For example, a pharmacophore model derived from quinoxaline-2-carboxamide (B189723) derivatives identified key features for antimycobacterial activity, including aromatic, hydrophobic, and hydrogen-bonding sites, which could guide the design of new analogs. mdpi.com

Fragment-Based Drug Design (FBDD) Principles Applied to the this compound System

Fragment-based drug design (FBDD) is a hit-identification strategy that begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to the target. nih.gov The this compound scaffold can be conceptually deconstructed into its constituent fragments: a quinoline fragment, a pyridine fragment, and an amide linker.

In an FBDD approach, one might screen a library of quinoline-containing fragments and a separate library of pyridine-containing fragments. Once hits are identified and their binding modes are determined (typically via X-ray crystallography or NMR), they can be linked together or grown to create a more potent, high-affinity ligand. nih.gov For example, if a quinoline-2-carboxylic acid fragment and a 2-aminopyridine (B139424) fragment were both found to bind in adjacent pockets of a target, they could be synthetically linked to generate the parent this compound molecule, which would be expected to have a much higher affinity than either fragment alone.

De Novo Design Methodologies Leveraging the this compound Core Structure

De novo design involves using computational algorithms to build novel molecules from scratch, often within the constraints of a target's binding site. The this compound core can serve as a starting point or a foundational template for these methods.

An algorithm could use the quinoline-carboxamide portion as a fixed anchor within the binding site and then explore various heterocyclic or acyclic groups to replace the pyridine ring, seeking to optimize interactions with unoccupied regions of the active site. Alternatively, fragments corresponding to the quinoline and pyridine rings could be placed optimally in the binding site, and the software would then design various linkers to connect them, potentially identifying novel and more effective alternatives to the carboxamide bridge. These in silico designed molecules can then be prioritized for chemical synthesis and biological evaluation, accelerating the discovery of new and improved ligands. nih.gov

Rational Design and Synthesis of Targeted Compound Libraries Based on SAR Insights

The rational design of targeted compound libraries based on the this compound scaffold is a systematic process that leverages structure-activity relationship (SAR) insights to create novel molecules with enhanced biological activity. This approach moves beyond random screening by incorporating knowledge of how specific structural modifications influence a compound's efficacy and selectivity.

The core principle involves identifying key structural features within the this compound framework that are critical for its biological activity. Through iterative cycles of synthesis and biological evaluation of analogs, researchers can build a comprehensive SAR profile. For instance, studies on related quinoline carboxamide derivatives have demonstrated that substitutions on both the quinoline and pyridine rings can significantly impact their therapeutic potential, including anticancer and antimicrobial activities. austinpublishinggroup.com

Key SAR Insights from Related Scaffolds:

Substitution Patterns: The position and nature of substituents on the quinoline and pyridine rings are crucial. Electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its binding affinity to biological targets. nih.gov For example, in a series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives, the presence of specific substituents on the phenyl ring was found to be critical for their activity as tubulin polymerization inhibitors. nih.gov

Conformational Rigidity: The planarity and rotational freedom between the quinoline and pyridine rings, connected by the carboxamide linker, can influence how the molecule fits into a target's binding site. Introducing bulky groups or creating cyclic analogs can restrict this rotation and potentially lock the molecule in a more active conformation.

Hydrogen Bonding: The amide linkage provides a key hydrogen bond donor and acceptor, which can be vital for target recognition. Modifications that enhance or alter these interactions are a common strategy in rational drug design.

Based on these SAR insights, targeted compound libraries can be designed. This involves the systematic variation of substituents at specific positions of the this compound scaffold. For example, a library might be created by introducing a range of small alkyl groups, halogens, or hydrogen bond donors/acceptors at various positions on the quinoline and pyridine rings to probe the steric and electronic requirements of the biological target.

The synthesis of these libraries often employs combinatorial chemistry techniques, allowing for the rapid generation of a diverse set of analogs from a common intermediate. A general synthetic route might involve the coupling of a substituted quinoline-2-carboxylic acid with a series of substituted 2-aminopyridines. This modular approach facilitates the exploration of a wide chemical space around the core scaffold.

An example of how SAR data from related compounds can guide library design is presented in the table below, which summarizes the observed effects of different substituents on the activity of quinoline carboxamide derivatives against various biological targets.

Scaffold ModificationSubstituent TypeObserved Effect on ActivityPotential for Library Design
Quinoline RingElectron-withdrawing groups (e.g., -NO2, -Cl)Increased anti-inflammatory activity in some 4-thiazolidinone (B1220212) derivatives. researchgate.netSynthesize analogs with various electron-withdrawing groups at different positions.
Quinoline RingBulky aryl groups at positions 2 and 4Enhanced antibacterial and antifungal activities. austinpublishinggroup.comIntroduce diverse aryl and heteroaryl groups to explore steric limits.
Carboxamide LinkerReplacement with isosteres (e.g., sulfonamide)Varied inhibitory potential against P2X7R. nih.govDesign libraries with different linker geometries and hydrogen bonding capacities.
Pyridine RingSubstitutions affecting pKaCan modulate target binding and pharmacokinetic properties.Create a series with substituents that span a range of electronic effects.

By analyzing such data, medicinal chemists can make informed decisions about which new derivatives to synthesize, thereby increasing the efficiency of the drug discovery process.

Application of Chemoinformatics and Machine Learning Techniques in SAR Studies and Prediction

Chemoinformatics and machine learning have become indispensable tools in modern drug discovery, offering powerful methods to analyze SAR data and predict the activity of novel compounds. nih.govopenreview.net These computational approaches can handle large and complex datasets, identifying subtle patterns that may not be apparent from manual inspection. nih.govopenreview.net

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For the this compound scaffold, a QSAR model could be developed using a dataset of synthesized analogs and their corresponding biological activities.

The process typically involves:

Data Collection: A dataset of this compound derivatives with measured biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties.

Model Building: Statistical and machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. Common methods include multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), and random forests (RF). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

A well-validated QSAR model can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates and avoid those with predicted low activity.

Machine Learning and Predictive Modeling:

Beyond traditional QSAR, more advanced machine learning and deep learning models are increasingly being used in SAR studies. mdpi.com These models can learn complex, non-linear relationships within the data and have shown great promise in predicting a wide range of properties, including bioactivity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov

For the this compound scaffold, machine learning models could be trained on existing experimental data to:

Predict Biological Activity: Classify compounds as active or inactive, or predict their potency (e.g., IC50 values).

Virtual Screening: Screen large virtual libraries of this compound derivatives to identify potential hits for a specific biological target.

De Novo Design: Generate novel molecular structures based on the learned SAR, suggesting new compounds with optimized properties.

The table below illustrates the application of various machine learning models in drug discovery and their potential relevance to the study of this compound derivatives.

Machine Learning ModelApplication in Drug DiscoveryRelevance to this compound
Support Vector Machines (SVM) Classification of active vs. inactive compounds; QSAR modeling. nih.govDevelop a model to classify new derivatives as likely to be active or inactive based on their structural features.
Random Forest (RF) Prediction of biological activity and ADMET properties; feature importance analysis. nih.govPredict the potency of new analogs and identify the most important molecular descriptors for activity.
Artificial Neural Networks (ANN) Modeling complex, non-linear SARs; prediction of pharmacokinetic properties. mdpi.comCapture intricate relationships between the structure of the derivatives and their biological effects.
Deep Neural Networks (DNN) Analysis of large and diverse chemical datasets; de novo drug design. mdpi.comGenerate novel this compound structures with desired activity profiles.

The integration of chemoinformatics and machine learning into the study of this compound scaffolds can significantly accelerate the drug discovery process. By providing predictive insights and guiding the design of more effective and targeted compound libraries, these computational techniques are invaluable for unlocking the full therapeutic potential of this promising chemical class.

Coordination Chemistry and Metallobiomolecular Interactions of N Pyridin 2 Ylquinoline 2 Carboxamide

Metal Ion Binding Properties and Chelation Characteristics

The binding properties of N-pyridin-2-ylquinoline-2-carboxamide are dictated by the nitrogen atoms of the pyridine (B92270) and quinoline (B57606) rings and the oxygen and nitrogen atoms of the amide linker. The spatial arrangement of these donor atoms allows the ligand to adopt various coordination modes depending on the metal ion's size, charge, and coordination preferences.

This compound possesses three potential nitrogen donor atoms (one on the pyridine ring, one on the quinoline ring, and one from the amide group) and one oxygen donor atom (from the carbonyl group). This structure suggests it can act as a versatile chelating agent.

N,N,N-Tridentate Mode: The most probable coordination fashion involves the nitrogen atoms from the pyridine ring, the quinoline ring, and the deprotonated amide group. This mode is observed in related ligands like N-(8-quinolyl)pyridine-2-carboxamide and its pyrazine (B50134) analogue, N-(quinolin-8-yl)pyrazine-2-carboxamide, which form stable five- and six-membered chelate rings with metal ions. In a mononuclear copper(II) complex of N-(quinolin-8-yl)pyrazine-2-carboxamide, the ligand coordinates in a tridentate fashion. nih.gov This creates a rigid and planar coordination environment highly favorable for complex formation.

N,O-Bidentate Mode: Coordination may also occur through the pyridine nitrogen and the carbonyl oxygen of the amide group, a common binding mode for simpler picolinamide (B142947) (pyridine-2-carboxamide) ligands. researchgate.net This chelation forms a stable five-membered ring. In complexes with zinc, cadmium, and mercury thiocyanates, picolinamide consistently acts as a neutral N,O-bidentate ligand. researchgate.net

Bridging Ligand: In polynuclear complexes, the ligand could bridge two or more metal centers. For instance, the pyridine or quinoline nitrogen could coordinate to one metal ion while the carboxamide group binds to another. The silver(I) nitrate (B79036) complex with N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide demonstrates this, where the ligand bridges silver atoms to form a metal-organic framework. nih.gov

The specific mode adopted will depend on factors such as the metal ion, the solvent system, and the presence of competing co-ligands. For many transition metals, the N,N,N-tridentate mode is expected to be dominant due to the high stability conferred by the formation of multiple chelate rings.

The stoichiometry of metal complexes with this compound is typically 1:1 or 1:2 (metal:ligand), leading to mononuclear complexes. However, polynuclear structures can form, as seen in a tetranuclear copper(II) complex with the related ligand N-(quinolin-8-yl)pyrazine-2-carboxamide. nih.gov

For the closely related bidentate ligand 8-(2-pyridyl)quinoline (8PQ), which forms a six-membered chelate ring, the formation constants (log K₁) have been determined for several divalent metal ions. uncw.edu These values indicate a moderate affinity for transition metals.

Table 1: Formation Constants (log K₁) for Metal Complexes with 8-(2-pyridyl)quinoline (8PQ) at 25.0ºC in 0.1 M NaClO₄. uncw.edu
Metal Ionlog K₁
Cu(II)4.37
Ni(II)3.30
Zn(II)3.48
Cd(II)2.19
Cu(I)4.66
Ca(II)~0

The tridentate nature of this compound would be expected to result in significantly higher stability constants compared to the bidentate 8PQ due to the enhanced chelate effect.

Synthesis and Comprehensive Characterization of this compound Metal Complexes

The synthesis of metal complexes with ligands like this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. jscimedcentral.com The choice of solvent, reaction temperature, and molar ratio of reactants can influence the final product's structure and dimensionality. researchgate.net

Transition metal complexes are generally prepared by reacting the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a solvent such as methanol, ethanol, or acetonitrile. jscimedcentral.comjournalononcology.org For example, a tetranuclear copper(II) complex of the related ligand N-(quinolin-8-yl)pyrazine-2-carboxamide was synthesized by reacting the ligand with copper(II) acetate (B1210297). nih.gov Similarly, reacting N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide with silver(I) nitrate yielded a coordination polymer. nih.gov These methods are directly applicable to the synthesis of transition metal complexes with this compound. The resulting complexes are often crystalline solids that can be isolated by filtration or slow evaporation of the solvent. researchgate.net

The synthesis of lanthanide and actinide complexes requires consideration of their higher coordination numbers (typically 8 to 12) and preference for oxygen-donor ligands. mdpi.commdpi.com Syntheses are often carried out under solvothermal conditions or by direct reaction in polar solvents. researchgate.net While no specific examples with this compound are documented in the searched literature, general methods involve reacting the ligand with hydrated lanthanide nitrates or triflates. nih.gov The coordination sphere is often completed by solvent molecules (e.g., water, methanol) or anions from the metal salt. The unique electronic and magnetic properties of f-block elements make their complexes with N-donor ligands a continuing area of research. mdpi.commdpi.com

Comprehensive characterization is essential to elucidate the structure and properties of the metal complexes.

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive information on the coordination geometry, bond lengths, and bond angles of the metal complexes. mdpi.comresearchpublish.commdpi.com For a mononuclear copper(II) complex with the analogous N-(8-quinolyl)pyridine-2-carboxamide, the copper ion is five-coordinate with the three nitrogen atoms of the ligand, an oxygen from an acetate anion, and a water molecule. nih.gov In a Ni(II) complex with a related pyridine-based ligand, the central ion adopts an octahedral configuration by coordinating to two ligand molecules, two water molecules, and two acetate ions. journalononcology.org

Table 2: Selected X-ray Crystallographic Data for a Related Ni(II) Complex, [C₁₆H₂₂N₄NiO₈]. journalononcology.org
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Coordination GeometryOctahedral
Ni(1)-N(1) Bond Length (Å)2.085
Ni(1)-O(2) (water) Bond Length (Å)2.072
Ni(1)-O(4) (acetate) Bond Length (Å)2.061
N(1)-Ni(1)-N(1A) Angle (°)180.0
O(2)-Ni(1)-O(2A) Angle (°)180.0

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes provide information about the d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. These spectra are sensitive to the coordination environment of the metal ion. mdpi.comnih.gov For instance, Cu(II) complexes with pyridine carboxamide ligands typically show broad d-d absorption bands in the visible region (640-780 nm). mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic metal complexes, such as those of Cu(II), Mn(II), and Co(II). researchgate.net The EPR spectrum provides information about the electronic ground state and symmetry of the metal center. researchgate.net For Cu(II) complexes with pyridine-containing ligands, the g-values derived from the spectrum can distinguish between different coordination geometries (e.g., elongated octahedral or trigonal bipyramidal). mdpi.com The g-values for a Cu(II) complex of N,N'-bis(2-benzothiazolyl)-2,6-pyridinedicarboxamide were found to be g|| = 2.23 and g⊥ = 2.07, suggesting a dx²-y² ground state in an axial symmetry. researchgate.net

Mechanistic Role of Metal Chelation in Modulating Biological Activity (In Vitro Studies)

The biological activities of this compound and related ligands are intrinsically linked to their ability to chelate metal ions. This interaction can mechanistically influence biological systems through several pathways, primarily studied in vitro. These include the direct inhibition of metalloenzymes, the disruption of cellular metal balance, and forming the basis for rationally designed metal-based therapeutic agents.

Metalloenzymes, which require metal ions as cofactors for their catalytic activity, are critical targets for therapeutic intervention. Ligands like this compound can inhibit these enzymes by directly chelating the essential metal ion within the active site, rendering the enzyme inactive. The pyridine and quinoline nitrogen atoms, along with the carboxamide oxygen, form a stable coordination sphere with the metal, displacing it from its catalytic position or altering the active site geometry.

A prominent example of this mechanism involves the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. A study on novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated significant inhibitory activity against several human carbonic anhydrase (hCA) isoforms. researchgate.net The quinoline-2-carboxamide (B1208818) scaffold serves as a potent zinc-binding group, directly coordinating to the Zn(II) ion in the enzyme's active site. This action disrupts the enzyme's function, which is crucial for processes like pH regulation and CO2 transport. The inhibitory constants (Ki) for some of these compounds were in the low nanomolar range, indicating high-affinity binding and potent inhibition. researchgate.net

While not all kinases are metalloenzymes in the traditional sense, many are regulated by metal ions. Research on pyridine-2-carboxamide derivatives has identified them as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy. nih.gov The inhibition likely involves interactions with the kinase domain, which could be influenced by the chelation of magnesium ions that are essential for ATP binding and phosphate (B84403) transfer.

The general principle is further supported by broader studies on metal-binding isosteres as scaffolds for metalloenzyme inhibitors. Replacing common metal-binding pharmacophores, like carboxylic acids, with structures such as pyridine-2-carboxamides can maintain or enhance metal-binding capabilities while allowing for the modulation of other physicochemical properties to improve drug-like characteristics. escholarship.org

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Quinoline-2-Carboxamide Derivatives This table is representative of data found in the literature for analogous compounds and illustrates the potential of the this compound scaffold.

Compound Derivative hCA I (Ki, nM) hCA II (Ki, nM) hCA IV (Ki, nM) hCA IX (Ki, nM)
8-methoxy-quinoline-2-carboxamide 89.4 9.8 45.7 4.5
8-ethoxy-quinoline-2-carboxamide 75.2 8.1 33.1 3.9
8-propoxy-quinoline-2-carboxamide 64.5 6.5 21.8 2.7

Cells maintain a delicate balance of essential metal ions like zinc and copper, a state known as metal homeostasis. nih.govnih.gov This balance is controlled by a complex network of metal transporters, storage proteins (e.g., metallothioneins), and sensors. nih.gov Exogenous chelating agents, such as this compound, can disrupt this equilibrium by binding to intracellular metal ions. This sequestration can lead to a state of localized metal deficiency, triggering cellular stress responses and altering signaling pathways that are metal-dependent.

For instance, zinc ions (Zn²⁺) act as intracellular signaling molecules, with transient changes in free zinc concentrations, known as "zinc waves," influencing processes like cell proliferation and immune responses. nih.gov A potent chelator could buffer these zinc signals, thereby inhibiting downstream pathways. Conversely, by mobilizing copper, a chelator could increase its bioavailability, potentially leading to the generation of reactive oxygen species (ROS) and inducing a form of cell death known as cuproptosis, which is linked to copper-dependent proteotoxic stress. nih.gov

Studies on other copper-chelating agents, such as N-(2-(2-aminoethylamino)ethyl)picolinamide, have demonstrated their ability to mobilize Cu(II) in vivo. nih.gov Speciation calculations using blood plasma models predicted that these agents could effectively compete for and bind copper, indicating their potential to alter systemic and intracellular copper distribution. nih.gov Given its strong metal-binding capabilities, this compound is conceptually capable of similar activity, sequestering essential metal ions and thereby affecting the viability and function of cells by disrupting their carefully regulated metal-dependent processes.

The ability of this compound to form stable metal complexes is the foundation for its use in conceptual metal-drug conjugates. In this framework, the ligand acts as a carrier or targeting moiety for a therapeutically active metal ion. The resulting complex is designed to deliver the metal to a specific biological target, where it can exert a cytotoxic or other therapeutic effect.

By modifying the this compound ligand, it is possible to tune the properties of the resulting metal complex. For example, attaching it to a targeting vector could direct a cytotoxic metal like copper or gold to cancer cells, minimizing off-target toxicity. The ligand's structure ensures stable coordination of the metal en route to the target, after which the metal can be released or act in its complexed form. This strategy combines the biological activity of the metal with the specific chemical properties of the organic ligand to create a novel therapeutic entity.

Supramolecular Assembly and Self-organization of Metal Complexes and Coordination Polymers

The this compound ligand, with its multiple nitrogen and oxygen donor sites, is an excellent building block for the construction of complex supramolecular structures and coordination polymers. Through coordination with metal ions, these ligands self-assemble into ordered, multi-dimensional architectures held together by coordination bonds, hydrogen bonds, and π–π stacking interactions.

The formation of these structures is highly dependent on the choice of metal ion, the solvent system, and the presence of counter-anions. For example, ligands containing both pyridine and quinoline moieties have been used to synthesize two-dimensional (2D) coordination polymers with copper(II). mdpi.com In such structures, the ligand bridges multiple metal centers, creating extended networks. The condensed ring system of the quinoline group often promotes the formation of these polymeric species over simple mononuclear complexes. mdpi.com

Studies on related N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems have shown their utility in creating super-architectures. nih.govbohrium.com The crystal structures of these ligands reveal planar geometries that facilitate packing and intermolecular interactions. Depending on substituents, these molecules can arrange into double layers or tubular structures. bohrium.com When complexed with a metal, the ligand directs the assembly. For instance, a tetranuclear copper(II) complex with a related N-(quinolin-8-yl)pyrazine-2-carboxamide ligand features a central paddle-wheel dicopper unit linked to two mononuclear copper units, with the ligand coordinating in a tridentate fashion. nih.gov These complex molecules are further linked by hydrogen bonds and π–π interactions to form a larger supramolecular framework. nih.gov

Table 2: Examples of Coordination Architectures with Related Ligands

Ligand Metal Ion Resulting Structure Type Key Interactions
2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate Cu(II) 2D Coordination Polymer N/O coordination, π-π stacking
N-(quinolin-8-yl)pyrazine-2-carboxamide Cu(II) Tetranuclear Complex Tridentate N,N',N'' coordination, Hydrogen bonding, π-π stacking
N-(pyridine-2-carbonyl)pyridine-2-carboxamide - Molecular Crystal Hydrogen bonding, C=O⋯π contacts
Quinoline-2,4-dicarboxylate Lanthanide(III) 3D Coordination Polymer N,O-coordination, Bridging carboxylates

Sensing and Detection Applications of this compound Metal Complexes (Non-clinical contexts)

The intrinsic fluorescence of the quinoline moiety makes this compound and its derivatives promising candidates for fluorescent chemosensors for metal ion detection in non-clinical settings, such as environmental monitoring. The principle behind this application is that the coordination of a metal ion to the ligand significantly perturbs its electronic structure, leading to a detectable change in its photophysical properties, such as fluorescence quenching or enhancement.

Derivatives of quinoline and pyridine are widely used in the design of fluorescent sensors. For example, quinoline-2-thiol (B7765226) derivatives, which are structurally related, have been explored as fluorescent probes for heavy metals. researchgate.netsemanticscholar.org Alkylated versions of these compounds are fluorescent, and the presence of metal ions like Cu²⁺ or Fe³⁺ leads to a quenching of the fluorescence signal. semanticscholar.org This quenching effect can be attributed to processes like photoinduced electron transfer (PET) from the excited fluorophore to the metal ion.

Similarly, sensors based on quinoline and pyridine moieties connected by a flexible or semi-rigid spacer have shown selective sensing of Zn²⁺ ions via chelation-enhanced fluorescence (CHEF). semanticscholar.org In the free ligand, fluorescence is often quenched by the PET process from the nitrogen atoms of the binding site to the quinoline fluorophore. Upon coordination with Zn²⁺, this PET process is inhibited, leading to a significant increase in fluorescence intensity. The selectivity for certain metal ions is determined by the specific geometry and electronic properties of the binding pocket created by the ligand. The this compound scaffold provides a well-defined N,N,O-coordination site that can be exploited for the selective detection of specific metal ions.

Table 3: Fluorescence Sensing Properties of Related Quinoline/Pyridine-Based Ligands

Sensor Type Target Analyte Sensing Mechanism Observable Change
Alkylated Quinoline-2-thiol Heavy Metals (Cu²⁺, Fe³⁺) Photoinduced Electron Transfer (PET) Fluorescence Quenching
Quinoline-Pyridine Diamine Zn²⁺ Chelation-Enhanced Fluorescence (CHEF) Fluorescence Enhancement
Pyridine-2,6-dicarboxamide Mg²⁺, Ni²⁺ Ligand-to-Metal Charge Transfer Fluorescence Quenching
Pyridine Derivative Array Toxic Heavy Metals (Cr²⁺, Hg²⁺) Complexation Differential Fluorescence Response

Compound Names Table

Abbreviation / Trivial NameSystematic Name
HPK1Hematopoietic Progenitor Kinase 1
N-(2-(2-aminoethylamino)ethyl)picolinamideN-(2-((2-aminoethyl)amino)ethyl)pyridine-2-carboxamide
Quinazoline (B50416) carboxamide ligand4-phenyl-N-(prop-2-yn-1-yl)quinazoline-2-carboxamide
N-(quinolin-8-yl)pyrazine-2-carboxamideN-(quinolin-8-yl)pyrazine-2-carboxamide
8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamidesDerivatives of N-(4-sulfamoylphenyl)quinoline-2-carboxamide with substitutions at the 8-position
N-(pyridine-2-carbonyl)pyridine-2-carboxamideN-(pyridin-2-ylcarbonyl)pyridine-2-carboxamide
2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate2-(3-ethylpyrazin-2-yl)quinoline-4-carboxylic acid
This compoundN-(pyridin-2-yl)quinoline-2-carboxamide

Emerging Research Directions and Unexplored Potential of N Pyridin 2 Ylquinoline 2 Carboxamide

Development of N-pyridin-2-ylquinoline-2-carboxamide as Advanced Chemical Probes for Molecular Biology

The inherent fluorescence properties of the quinoline (B57606) moiety make this compound and its derivatives promising candidates for the development of advanced chemical probes for molecular biology and bio-imaging. Quinoline-based fluorescent probes are increasingly utilized for their ability to monitor interactions with target molecules through changes in fluorescence emission or intensity. crimsonpublishers.com The development of derivatives of this compound could lead to probes with enhanced sensitivity and selectivity for specific biological targets.

One promising avenue is the design of fluorescent probes for the detection of metal ions in biological systems. For instance, 8-amidoquinoline derivatives have been successfully employed as fluorescent probes for the determination of zinc ions. semanticscholar.org By modifying the this compound scaffold, it may be possible to create probes that exhibit a selective fluorescence response upon binding to specific metal ions, enabling the study of their roles in cellular processes.

Furthermore, the modular nature of the this compound structure allows for systematic modifications to tune its photophysical properties. This could lead to the development of multi-photon fluorescent probes, which offer deeper tissue penetration and lower auto-fluorescence, making them ideal for in vivo imaging applications. crimsonpublishers.comresearchgate.net

Potential ApplicationTarget Analyte/ProcessRationale
Bio-imagingMetal Ions (e.g., Zn²⁺)The quinoline and carboxamide moieties can act as a binding site, leading to a change in fluorescence upon ion chelation. semanticscholar.org
Cellular StainingSpecific OrganellesModifications to the scaffold could enhance lipophilicity or introduce targeting moieties for selective accumulation in organelles like mitochondria or the endoplasmic reticulum.
Protein LabelingSpecific Proteins/EnzymesThe carboxamide linkage can be functionalized to covalently attach to target proteins, allowing for their visualization and tracking.

Integration into Nanosystems and Advanced Materials Research (Non-biological application focus)

The coordination capabilities of the pyridine (B92270) and quinoline nitrogen atoms, along with the amide oxygen, make this compound an excellent ligand for the construction of nanosystems and advanced materials. A significant area of exploration is its use in the formation of metal-organic frameworks (MOFs) and coordination polymers. nih.govmdpi.com These materials have a wide range of applications, including gas storage, separation, and catalysis, owing to their porous and tunable structures.

The reaction of similar pyridine carboxamide ligands with metal ions has been shown to yield coordination polymers with diverse dimensionalities and topologies. rsc.org By carefully selecting the metal ions and reaction conditions, it is anticipated that this compound can be used to synthesize novel MOFs with unique properties. For example, the introduction of this ligand into a cobalt-based MOF has been shown to induce a structural reconfiguration from a 3D to a 2D nanosheet structure, enhancing its catalytic activity for the oxygen evolution reaction. rsc.org

The integration of this compound into such frameworks could also lead to materials with interesting photoluminescent properties, as has been observed with other quinoline- and pyridine-derived ligands. mdpi.com These luminescent MOFs have potential applications in chemical sensing, optoelectronics, and as contrast agents in medical imaging.

Material TypePotential ApplicationKey Feature of this compound
Metal-Organic Frameworks (MOFs)Gas Storage and SeparationThe defined geometry and coordination sites of the ligand can lead to porous structures with selective gas adsorption properties.
Coordination PolymersLuminescent SensorsThe inherent fluorescence of the quinoline moiety can be modulated by the coordination environment, enabling sensing applications. mdpi.com
NanoparticlesDrug DeliveryThe ligand can be used to functionalize the surface of nanoparticles, improving their stability and enabling targeted drug delivery.

Investigation of Photoactive and Optoelectronic Properties of this compound Derivatives

The conjugated π-system spanning the quinoline and pyridine rings suggests that this compound and its derivatives possess interesting photoactive and optoelectronic properties. Research into the photophysical properties of similar pyridyl- and quinolinyl-substituted compounds has revealed their potential for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. researchgate.net

The synthesis of a 2D coordination polymer from a ligand derived from quinoline and pyridine has demonstrated photoluminescent properties, with a single absorption band at 465 nm. mdpi.com This indicates that the coordination of metal ions to the this compound scaffold can significantly influence its electronic structure and, consequently, its optical properties.

Future research in this area will likely focus on the systematic synthesis of derivatives with various electron-donating and electron-withdrawing substituents on both the quinoline and pyridine rings. This will allow for the fine-tuning of the absorption and emission wavelengths, as well as the quantum yields of these compounds. Such studies are crucial for the development of new materials for applications in optoelectronic devices, such as OLEDs, solar cells, and photodetectors.

PropertyPotential ApplicationRationale
PhotoluminescenceOrganic Light-Emitting Diodes (OLEDs)The conjugated structure can lead to efficient electroluminescence when incorporated into an OLED device.
Photo-induced Electron TransferPhotocatalysisThe compound could act as a photosensitizer, absorbing light and initiating chemical reactions.
Non-linear OpticsOptical SwitchingThe extended π-system may give rise to non-linear optical properties, which are useful for optical computing and data storage.

Catalyst Development and Ligand Design Utilizing this compound Scaffolds

The presence of multiple nitrogen and oxygen donor atoms makes this compound an attractive scaffold for the design of new ligands for catalysis. The coordination of this ligand to a metal center can create a specific environment that promotes and directs chemical reactions.

For example, the ruthenium-catalyzed direct arylation of C-H bonds in a related N-(quinolin-8-yl)quinoline-4-carboxamide has been reported, demonstrating the potential of such compounds in catalytic applications. nih.gov The this compound scaffold could be utilized to develop catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

The modular nature of the ligand allows for the synthesis of a library of derivatives with different steric and electronic properties. This would enable the systematic optimization of the catalyst's activity and selectivity for a given reaction. The development of chiral derivatives could also lead to new asymmetric catalysts for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry.

Catalytic ApplicationMetal CenterPotential Advantage
Cross-Coupling ReactionsPalladium, NickelThe bidentate or tridentate coordination of the ligand can stabilize the metal center and promote reductive elimination.
Asymmetric HydrogenationRhodium, RutheniumChiral derivatives of the ligand could induce high enantioselectivity in the reduction of prochiral substrates.
Oxidation ReactionsIron, ManganeseThe ligand can modulate the redox potential of the metal center, allowing for controlled oxidation of organic substrates.

Exploration of Advanced Methodologies for the Synthesis and Purification of Complex Derivatives

While classical methods for the synthesis of this compound exist, the exploration of more advanced and efficient synthetic methodologies is crucial for accessing a wider range of complex derivatives. A novel catalyst-free synthesis of related N-pyridin-2-yl and N-quinolin-2-yl substituted carbamates from easily accessible N-hetaryl ureas and alcohols has been developed, offering an environmentally friendly alternative to traditional methods. rsc.orgresearchgate.net

Further research could focus on the development of one-pot synthesis protocols that allow for the rapid construction of the this compound scaffold from simple starting materials. This would significantly accelerate the discovery of new derivatives with interesting properties.

The purification of these compounds and their derivatives also presents a challenge. A method for the purification of pyridine and its derivatives using an alkali metal compound followed by distillation has been patented, which could be adapted for the purification of this compound. google.com The development of efficient chromatographic and crystallization techniques will be essential for obtaining high-purity materials for research and potential applications.

Synthetic MethodologyPotential AdvantagePurification Technique
Catalyst-free SynthesisEnvironmentally friendly, reduced cost. rsc.orgDistillation with alkali metal compounds. google.com
One-pot ReactionsIncreased efficiency, reduced waste.Column Chromatography
Flow ChemistryImproved safety, scalability.Crystallization

Multicomponent Reaction Strategies for this compound Scaffold Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a powerful strategy for the rapid diversification of the this compound scaffold. nih.gov Reactions such as the Passerini and Ugi reactions are well-suited for this purpose, as they allow for the introduction of a wide range of functional groups in a single synthetic operation. wikipedia.orgnih.govnih.gov

For example, a Passerini reaction involving a quinoline-2-carboxaldehyde, a pyridine-containing isocyanide, and a suitable carboxylic acid could potentially provide a direct route to derivatives of this compound with diverse substituents on the amide nitrogen and the carbon backbone. Similarly, an Ugi reaction with an additional amine component could lead to even greater structural complexity.

The application of MCRs to the synthesis of this compound derivatives would not only accelerate the discovery of new compounds but also facilitate the creation of libraries of compounds for high-throughput screening in drug discovery and materials science.

Multicomponent ReactionReactantsPotential Product
Passerini ReactionQuinoline-2-carboxaldehyde, Pyridyl isocyanide, Carboxylic acidα-Acyloxy-N-(pyridin-2-yl)quinoline-2-carboxamide derivative
Ugi ReactionQuinoline-2-carboxaldehyde, Pyridyl isocyanide, Carboxylic acid, Amineα-Acylamino-N-(pyridin-2-yl)quinoline-2-carboxamide derivative

Identification of Future Challenges and Unprecedented Opportunities in this compound Research

The exploration of this compound and its derivatives is still in its early stages, and several challenges and opportunities lie ahead. A key challenge will be the development of scalable and cost-effective synthetic routes to these compounds, which will be essential for their widespread use in research and commercial applications.

Another challenge is to gain a deeper understanding of the structure-property relationships of these molecules. This will require a combination of experimental studies and computational modeling to predict how changes in the molecular structure will affect their photophysical, catalytic, and biological properties.

Despite these challenges, the opportunities for this compound research are vast. The unique combination of the quinoline and pyridine moieties in a single molecule provides a platform for the development of new materials and technologies with unprecedented properties. From advanced chemical probes for understanding complex biological processes to novel catalysts for sustainable chemical synthesis, the potential applications of this compound are limited only by the imagination of the researchers who study it.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-pyridin-2-ylquinoline-2-carboxamide, and how can reaction conditions be optimized for high yields?

  • Methodology : A multi-step synthesis approach is typically employed, involving coupling reactions between quinoline-2-carboxylic acid derivatives and 2-aminopyridine. Key steps include activating the carboxylic acid (e.g., via chlorination with thionyl chloride) and subsequent amide bond formation under anhydrous conditions. Solvent choice (e.g., DMF or THF) and catalysts (e.g., DMAP) influence reaction efficiency. Purification via column chromatography or recrystallization is critical for isolating the target compound .
  • Optimization : Reaction monitoring using TLC or HPLC ensures intermediate purity. Temperature control (e.g., 0–5°C during activation) minimizes side reactions. Yield improvements may involve iterative adjustments to stoichiometry and reaction time.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm molecular structure, with pyridin-2-yl protons appearing as distinct doublets (δ 8.5–9.0 ppm) and quinoline carboxamide resonances in aromatic regions .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Amide C=O stretching (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) confirm functional groups .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N) ensure >95% purity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Handling : Use PPE (gloves, lab coat, safety goggles) and operate in a fume hood to avoid inhalation/contact. Avoid dust formation during weighing .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Incompatible with strong oxidizers .
  • Emergency Measures : For skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what challenges arise during refinement?

  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL (for small-molecule refinement) resolves bond angles, torsion angles, and hydrogen bonding. Challenges include twinning (common in planar heterocycles) and disorder in the pyridin-2-yl moiety .
  • Refinement Strategies : Apply restraints for disordered regions and validate using R-factor convergence (target: R1<0.05R_1 < 0.05). PLATON checks for missed symmetry and voids .

Q. How should researchers address contradictions in biological activity data for this compound derivatives?

  • Case Example : If SAR studies show conflicting IC50_{50} values across assays, validate experimental conditions (e.g., buffer pH, cell line variability) and compound purity. Use orthogonal assays (e.g., SPR vs. enzymatic inhibition) to confirm binding .
  • Statistical Analysis : Apply ANOVA to assess reproducibility. Consider structural variations (e.g., substituent effects on quinoline ring) that may alter bioavailability .

Q. What computational methods are effective for predicting the physicochemical properties and binding modes of this compound?

  • In Silico Tools :

  • DFT Calculations : Gaussian or ORCA optimize geometry and calculate HOMO/LUMO energies for redox behavior.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets (e.g., kinase domains). Focus on hydrogen bonding with pyridin-2-yl nitrogen and hydrophobic quinoline interactions .
    • Validation : Cross-reference docking scores with experimental IC50_{50} values. MD simulations (e.g., GROMACS) assess stability of ligand-protein complexes .

Methodological Notes

  • Data Reproducibility : Document reaction parameters (e.g., humidity, solvent grade) meticulously. Share raw crystallographic data (CIF files) for peer validation .
  • Ethical Reporting : Disclose all negative results (e.g., failed syntheses) to avoid publication bias. Follow FAIR data principles for open science .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.